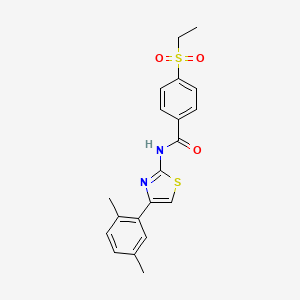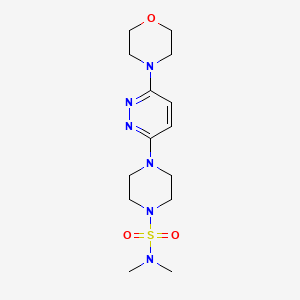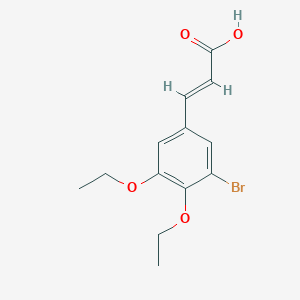![molecular formula C11H22Cl2N4O B2987755 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride CAS No. 1341750-78-4](/img/structure/B2987755.png)
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride is a compound that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and medicine. Known for its unique structural components, this compound incorporates elements like piperidine, triazole, and methoxyethyl groups, contributing to its multifaceted chemical behavior and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride typically involves multi-step reactions starting from basic building blocks like piperidine and 1,2,4-triazole. The reaction might include the use of reagents such as alkyl halides and methoxyethyl derivatives under controlled conditions of temperature and pH to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for cost-efficiency and scalability. The processes often involve catalytic reactions, continuous flow synthesis, and robust purification techniques such as crystallization and chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions It Undergoes
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride can undergo various chemical reactions including:
Oxidation: : This involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions might utilize agents such as sodium borohydride to add hydrogen or remove oxygen.
Substitution: : This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Halides, alkoxides under various pH conditions
Major Products
These reactions result in various products depending on the type of reaction and reagents used. For instance, oxidation might lead to the formation of alcohols or ketones, while reduction could yield hydroxyl or amine groups.
科学研究应用
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride finds its applications in numerous scientific fields:
Chemistry: : Used as a ligand in coordination chemistry due to its triazole ring, which can bind to metal centers.
Biology: : Functions as a potential inhibitor in enzymatic studies, especially those involving triazole-sensitive enzymes.
Medicine: : Investigated for its therapeutic properties in treating conditions like fungal infections due to its triazole component.
Industry: : Utilized in the synthesis of other complex organic compounds, serving as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring often plays a crucial role, binding to active sites and inhibiting enzymatic activity, which is vital in therapeutic applications like antifungal treatments.
相似化合物的比较
Comparing this compound with others in the same class highlights its uniqueness:
3-[4-(1H-1,2,4-triazol-3-yl)piperidine: : Lacks the methoxyethyl group, which might affect its binding affinity and solubility.
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine: : Incorporates a benzyl group instead, altering its hydrophobic interactions and potential biological activity.
These comparisons underscore the tailored properties of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride for specific scientific and industrial applications.
Hopefully, this comprehensive dive into the compound sheds light on its multifaceted nature and potential!
属性
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2;;/h9,12H,3-8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAGLMFLVCLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NN=CN2CCOC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide](/img/structure/B2987672.png)
![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B2987673.png)
![N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2987674.png)
![4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine](/img/structure/B2987676.png)
![4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide](/img/structure/B2987677.png)
![3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole](/img/structure/B2987678.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2987686.png)

![Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate](/img/structure/B2987688.png)
![4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2987690.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride](/img/structure/B2987695.png)
